Metaflumizone

Catalog No.
S535045
CAS No.
139968-49-3
M.F
C24H16F6N4O2
M. Wt
506.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Metaflumizone

CAS Number

139968-49-3

Product Name

Metaflumizone

IUPAC Name

1-[[2-(4-cyanophenyl)-1-[3-(trifluoromethyl)phenyl]ethylidene]amino]-3-[4-(trifluoromethoxy)phenyl]urea

Molecular Formula

C24H16F6N4O2

Molecular Weight

506.4 g/mol

InChI

InChI=1S/C24H16F6N4O2/c25-23(26,27)18-3-1-2-17(13-18)21(12-15-4-6-16(14-31)7-5-15)33-34-22(35)32-19-8-10-20(11-9-19)36-24(28,29)30/h1-11,13H,12H2,(H2,32,34,35)

InChI Key

MIFOMMKAVSCNKQ-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=NNC(=O)NC2=CC=C(C=C2)OC(F)(F)F)CC3=CC=C(C=C3)C#N

Solubility

Soluble in DMSO

Synonyms

Metaflumizone; BAS 320001; BAS 320021; BASF 320

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=NNC(=O)NC2=CC=C(C=C2)OC(F)(F)F)CC3=CC=C(C=C3)C#N

Isomeric SMILES

C1=CC(=CC(=C1)C(F)(F)F)/C(=N/NC(=O)NC2=CC=C(C=C2)OC(F)(F)F)/CC3=CC=C(C=C3)C#N

Description

The exact mass of the compound Metaflumizone is 506.1177 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Semicarbazides - Semicarbazones - Supplementary Records. It belongs to the ontological category of semicarbazone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Ectoparasiticides for topical use, incl. insecticides -> Veterinary pharmacotherapeutic group. However, this does not mean our product can be used or applied in the same or a similar way.

Antiviral Properties

A significant area of research for Metaflumizone involves its potential as an antiviral agent. Studies have explored its effectiveness against various viruses, including:

  • Respiratory Syncytial Virus (RSV): RSV is a common respiratory virus that can cause serious illness in infants and older adults. In vitro and in vivo studies suggest that Metaflumizone may inhibit RSV replication [].
  • Human Parainfluenza Virus (HPIV): HPIV is another respiratory virus that can cause mild to severe illness. Research suggests that Metaflumizone might demonstrate antiviral activity against HPIV [].

Immunomodulatory Effects

Metaflumizone's potential to modulate the immune system is another aspect of scientific investigation. Studies have explored its effects on:

  • Cytokine Production: Cytokines are signaling molecules involved in the immune response. Metaflumizone may regulate the production of certain cytokines, potentially influencing immune function [].
  • Inflammation: Inflammation is a key component of the immune response. Research suggests that Metaflumizone might exhibit anti-inflammatory properties [].

Other Therapeutic Applications

Scientific research is investigating Metaflumizone for potential applications beyond antiviral and immunomodulatory effects. Some examples include:

  • Neurodegenerative Diseases: Studies are exploring whether Metaflumizone might have neuroprotective effects relevant to neurodegenerative diseases like Alzheimer's disease [].
  • Cancer: Preliminary research suggests that Metaflumizone might have anti-cancer properties.

Metaflumizone is a semicarbazone insecticide characterized by its broad-spectrum efficacy against various pests. Its chemical structure is represented by the IUPAC name (EZ)-2′-[2-(4-cyanophenyl)-1-(α,α,α-trifluoro-m-tolyl)ethylidene]-[4-(trifluoromethoxy)phenyl]carbanilohydrazide. The compound exists predominantly as the E-isomer, with an approximate ratio of E to Z isomers being 90:10 . Metaflumizone has low aqueous solubility and demonstrates a low potential for leaching into groundwater, making it relatively persistent in soil and water-sediment systems .

Metaflumizone acts as a sodium channel blocker in insects []. Sodium channels are essential for nerve impulses in insects. By binding to these channels, Metaflumizone disrupts nerve transmission, leading to paralysis and death of the insect [].

Metaflumizone is generally considered safe for dogs and cats when used according to the label directions []. However, some mild side effects like itching or skin irritation at the application site have been reported [].

Metaflumizone undergoes various metabolic transformations, primarily through hydroxylation and cleavage reactions. In studies involving livestock, the main metabolic pathways include:

  • Hydroxylation at different positions on the trifluoromethoxyaniline and benzonitrile rings.
  • Cleavage at the imine bridge, leading to the formation of several metabolites such as M320I04 and M320I05.
  • Conjugation reactions with glucuronic acid and glycine, resulting in metabolites like M320I13 and M320I10 .

These reactions highlight the compound's stability and potential for bioaccumulation in biological systems.

Metaflumizone acts as a sodium channel blocker, disrupting the normal function of sodium channels in insect nerve cells. This mechanism leads to paralysis and eventual death in susceptible insect species. Its efficacy has been demonstrated against various pests, including larvae of different species . The compound's low toxicity to mammals and non-target organisms makes it a favorable choice in pest management strategies.

  • Formation of the semicarbazone by reacting appropriate hydrazones with trifluoromethyl-substituted phenyl groups.
  • Purification through crystallization or chromatography to isolate the desired E-isomer.
  • Characterization using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity of the final product .

This multi-step synthesis allows for precise control over the final product's stereochemistry.

Metaflumizone is primarily used as an insecticide in agricultural settings. Its applications include:

  • Crop Protection: Effective against a wide range of agricultural pests.
  • Veterinary Medicine: Utilized in formulations for controlling ectoparasites on pets, such as fleas and ticks .
  • Public Health: Potential use in vector control programs due to its effectiveness against insect pests.

The compound's unique properties make it a valuable tool in integrated pest management strategies.

Research on metaflumizone has explored its interactions with various biological systems. Studies indicate that:

  • The compound exhibits a high degree of tissue distribution, particularly accumulating in fat, liver, and muscle tissues following administration .
  • Its absorption is influenced by factors such as dosage form and vehicle used during administration; for instance, formulations with surfactants enhance bioavailability .
  • Interaction with other chemicals can alter its efficacy or toxicity profiles, necessitating careful consideration during formulation development.

Metaflumizone shares structural similarities with other insecticides but stands out due to its unique mechanism of action. Here are some similar compounds:

Compound NameMechanism of ActionUnique Features
IndoxacarbSodium channel blockerMetabolized to an active form
AcetamipridNicotinic acetylcholine receptor agonistLow toxicity to beneficial insects
FipronilGABA receptor antagonistBroad-spectrum but higher mammalian toxicity
ChlorantraniliproleRyanodine receptor modulatorUnique target site among insecticides

Metaflumizone's distinct sodium channel blocking mechanism differentiates it from these compounds, providing a complementary option in pest management strategies while minimizing risks to non-target organisms .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

6.2

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

2

Exact Mass

506.11774474 g/mol

Monoisotopic Mass

506.11774474 g/mol

Heavy Atom Count

36

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

COL1OR95DS

GHS Hazard Statements

Aggregated GHS information provided by 276 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 276 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 275 of 276 companies with hazard statement code(s):;
H373 (86.18%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (86.18%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Treatment and prevention of flea infestations (Ctenocephalides canis and C. felis) in cats. The veterinary medicinal product can be used as part of a treatment strategy for flea allergy dermatitis (FAD).

ATC Code

QP53AX25
QP53AD51

Pictograms

Health Hazard Environmental Hazard

Health Hazard;Environmental Hazard

Other CAS

139970-56-2
139968-49-3

Wikipedia

Metaflumizone

Use Classification

Agrochemicals -> Pesticides
Veterinary drugs -> Ectoparasiticides for topical use, incl. insecticides -> Veterinary pharmacotherapeutic group -> EMA Drug Category

Dates

Modify: 2023-08-15
1: Tian X, Sun X, Su J. Biochemical mechanisms for metaflumizone resistance in beet armyworm, Spodoptera exigua. Pestic Biochem Physiol. 2014 Jul;113:8-14. doi: 10.1016/j.pestbp.2014.06.010. Epub 2014 Jul 1. PubMed PMID: 25052521.
2: Oh JS, Choi KH. Methemoglobinemia associated with metaflumizone poisoning. Clin Toxicol (Phila). 2014 Apr;52(4):288-90. doi: 10.3109/15563650.2014.900180. Epub 2014 Mar 20. PubMed PMID: 24649894.
3: Li C, Yang T, Wu YL. Degradation of metaflumizone in rice, water and soil under field conditions. Ecotoxicol Environ Saf. 2012 Dec;86:73-8. doi: 10.1016/j.ecoenv.2012.08.029. Epub 2012 Oct 15. PubMed PMID: 23079740.
4: Chatterjee NS, Gupta S. Persistence of metaflumizone on cabbage (Brassica oleracea Linne) and soil, and its risk assessment. Environ Monit Assess. 2013 Jul;185(7):6201-8. doi: 10.1007/s10661-012-3017-y. Epub 2012 Dec 7. PubMed PMID: 23224645.
5: Khakame SK, Wang X, Wu Y. Baseline toxicity of metaflumizone and lack of cross resistance between indoxacarb and metaflumizone in diamondback moth (Lepidoptera: Plutellidae). J Econ Entomol. 2013 Jun;106(3):1423-9. PubMed PMID: 23865210.
6: von Stein RT, Soderlund DM. Role of the local anesthetic receptor in the state-dependent inhibition of voltage-gated sodium channels by the insecticide metaflumizone. Mol Pharmacol. 2012 Mar;81(3):366-74. doi: 10.1124/mol.111.075283. Epub 2011 Nov 29. PubMed PMID: 22127519; PubMed Central PMCID: PMC3286292.
7: Chatterjee NS, Gupta S, Varghese E. Degradation of metaflumizone in soil: impact of varying moisture, light, temperature, atmospheric CO2 level, soil type and soil sterilization. Chemosphere. 2013 Jan;90(2):729-36. doi: 10.1016/j.chemosphere.2012.09.057. Epub 2012 Oct 24. PubMed PMID: 23102725.
8: von Stein RT, Silver KS, Soderlund DM. Indoxacarb, Metaflumizone, and Other Sodium Channel Inhibitor Insecticides: Mechanism and Site of Action on Mammalian Voltage-Gated Sodium Channels. Pestic Biochem Physiol. 2013 Jul 1;106(3):101-112. PubMed PMID: 24072940; PubMed Central PMCID: PMC3780446.
9: Hitchner EM, Kuhar TP, Dively GP, Youngman RR, Philips CR, Anderson TD. Baseline toxicity and field efficacy of metaflumizone on Colorado potato beetle (Coleoptera: Chrysomelidae). J Econ Entomol. 2012 Feb;105(1):207-13. PubMed PMID: 22420273.
10: Wang XL, Su W, Zhang JH, Yang YH, Dong K, Wu YD. Two novel sodium channel mutations associated with resistance to indoxacarb and metaflumizone in the diamondback moth, Plutella xylostella. Insect Sci. 2016 Feb;23(1):50-8. doi: 10.1111/1744-7917.12226. Epub 2015 Jun 3. PubMed PMID: 25850422; PubMed Central PMCID: PMC4598255.
11: Hempel K, Hess FG, Bögi C, Fabian E, Hellwig J, Fegert I. Toxicological properties of metaflumizone. Vet Parasitol. 2007 Dec 15;150(3):190-5. Epub 2007 Oct 22. PubMed PMID: 17933467.
12: DeLay RL, Lacoste E, Delprat S, Blond-Riou F. Pharmacokinetics of metaflumizone in the plasma and hair of cats following topical application. Vet Parasitol. 2007 Dec 15;150(3):258-62. Epub 2007 Oct 29. PubMed PMID: 17913364.
13: DeLay RL, Lacoste E, Mezzasalma T, Blond-Riou F. Pharmacokinetics of metaflumizone and amitraz in the plasma and hair of dogs following topical application. Vet Parasitol. 2007 Dec 15;150(3):251-7. Epub 2007 Oct 17. PubMed PMID: 17942231.
14: Fourie LJ, Kok DJ, du Plessis A, Rugg D. Efficacy of a novel formulation of metaflumizone plus amitraz for the treatment of demodectic mange in dogs. Vet Parasitol. 2007 Dec 15;150(3):268-74. Epub 2007 Oct 17. PubMed PMID: 17923331.
15: Salgado VL, Hayashi JH. Metaflumizone is a novel sodium channel blocker insecticide. Vet Parasitol. 2007 Dec 15;150(3):182-9. Epub 2007 Oct 23. PubMed PMID: 17959312.
16: Oberkirchner U, Linder KE, Dunston S, Bizikova P, Olivry T. Metaflumizone-amitraz (Promeris)-associated pustular acantholytic dermatitis in 22 dogs: evidence suggests contact drug-triggered pemphigus foliaceus. Vet Dermatol. 2011 Oct;22(5):436-48. doi: 10.1111/j.1365-3164.2011.00974.x. Epub 2011 Mar 21. PubMed PMID: 21418349.
17: Dryden M, Payne P, Lowe A, Mailen S, Smith V, Rugg D. Efficacy of a topically applied formulation of metaflumizone on cats against the adult cat flea, flea egg production and hatch, and adult flea emergence. Vet Parasitol. 2007 Dec 15;150(3):263-7. Epub 2007 Oct 4. PubMed PMID: 17919817.
18: Dryden M, Payne P, Lowe A, Mailen S, Smith V, Rugg D. Efficacy of a topically applied spot-on formulation of a novel insecticide, metaflumizone, applied to cats against a flea strain (KS1) with documented reduced susceptibility to various insecticides. Vet Parasitol. 2008 Jan 25;151(1):74-9. Epub 2007 Oct 10. PubMed PMID: 18022186.
19: Zwijnenberg R, Muir W. Evaluation of the potential for interaction between a metaflumizone-amitraz combination and dexmedetomidine hydrochloride in dogs. Vet Ther. 2009 Spring-Summer;10(1-2):40-5. PubMed PMID: 19742447.
20: Ahmad A, Zurek L. Evaluation of metaflumizone granular fly bait for management of houseflies. Med Vet Entomol. 2009 Jun;23(2):167-9. doi: 10.1111/j.1365-2915.2009.00797.x. PubMed PMID: 19493197.

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